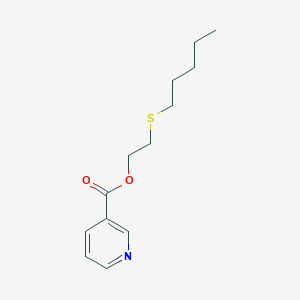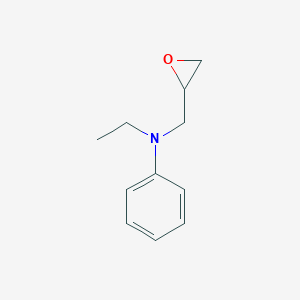
Nicotinic acid, 2-(pentylthio)ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nicotinic acid, 2-(pentylthio)ethyl ester, also known as S-acetylthiocholine (SATC), is a synthetic choline ester that has been widely used in scientific research. It is a quaternary ammonium compound that is structurally similar to acetylcholine, a neurotransmitter in the nervous system. SATC has been studied for its potential as a tool in neuroscience research and as a therapeutic agent for neurological disorders.
Mécanisme D'action
SATC acts as an acetylcholine analog and binds to nicotinic acetylcholine receptors (nAChRs) in the nervous system. It activates these receptors, leading to the opening of ion channels and the influx of cations such as sodium and calcium into the cell. This results in depolarization of the membrane potential and the propagation of action potentials along the neuron.
Effets Biochimiques Et Physiologiques
SATC has been shown to enhance synaptic transmission in the nervous system by activating nAChRs. It can also increase the release of neurotransmitters such as dopamine and acetylcholine. SATC has been studied for its potential therapeutic effects on neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
Avantages Et Limitations Des Expériences En Laboratoire
SATC is a useful tool for studying the function of nAChRs in the nervous system. It has a high affinity for these receptors and can be used to selectively activate or block them. However, SATC has a short half-life in vivo and can be rapidly metabolized by acetylcholinesterase. This limits its use as a therapeutic agent and requires careful dosing in experiments.
Orientations Futures
There are several future directions for research on SATC. One area of interest is the development of SATC derivatives that have improved pharmacokinetic properties and can be used as therapeutic agents for neurological disorders. Another direction is the investigation of the role of nAChRs in non-neuronal tissues such as the immune system and the gastrointestinal tract. Additionally, SATC could be used in combination with other drugs to enhance their therapeutic effects.
Méthodes De Synthèse
SATC can be synthesized by reacting choline with 1-pentanethiol and acetic anhydride. The reaction produces SATC as a white crystalline powder that is soluble in water and organic solvents.
Applications De Recherche Scientifique
SATC has been used in various scientific research applications, including studying the function of acetylcholine receptors in the nervous system, investigating the role of cholinergic neurotransmission in learning and memory, and examining the effects of SATC on neuronal signaling pathways.
Propriétés
Numéro CAS |
101952-69-6 |
|---|---|
Nom du produit |
Nicotinic acid, 2-(pentylthio)ethyl ester |
Formule moléculaire |
C13H19NO2S |
Poids moléculaire |
253.36 g/mol |
Nom IUPAC |
2-pentylsulfanylethyl pyridine-3-carboxylate |
InChI |
InChI=1S/C13H19NO2S/c1-2-3-4-9-17-10-8-16-13(15)12-6-5-7-14-11-12/h5-7,11H,2-4,8-10H2,1H3 |
Clé InChI |
PFLAIDJOORTPCT-UHFFFAOYSA-N |
SMILES |
CCCCCSCCOC(=O)C1=CN=CC=C1 |
SMILES canonique |
CCCCCSCCOC(=O)C1=CN=CC=C1 |
Autres numéros CAS |
101952-69-6 |
Synonymes |
2-(Pentylthio)ethyl nicotinate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol](/img/structure/B11665.png)
![Benzo[1,2-b:4,5-b']dithiophene-4,8-dione](/img/structure/B11667.png)








![7-Methoxy-3-methylisoxazolo[4,5-d]pyridazine](/img/structure/B11688.png)

